

Comparative Analysis of SR9011 Hydrochloride and Natural REV-ERB Ligands

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Compound of Interest

Compound Name: SR9011 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic REV-ERB agonist, **SR9011 hydrochloride**, and the primary natural REV-ERB ligand, heme. The information presented is supported by experimental data to assist researchers in selecting appropriate tools for studying the function of REV-ERB nuclear receptors in circadian rhythm, metabolism, and inflammation.

Introduction to REV-ERB Ligands

The nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2) are critical components of the mammalian circadian clock.^[1] They function as transcriptional repressors, linking the body's internal clock to metabolic and immune pathways.^[1] The activity of REV-ERBs is modulated by the binding of ligands. For years, they were considered orphan receptors until heme was identified as their natural physiological ligand.^{[2][3]} Subsequently, synthetic ligands like SR9011 were developed as potent chemical probes to modulate REV-ERB activity for research and potential therapeutic applications.^{[4][5]}

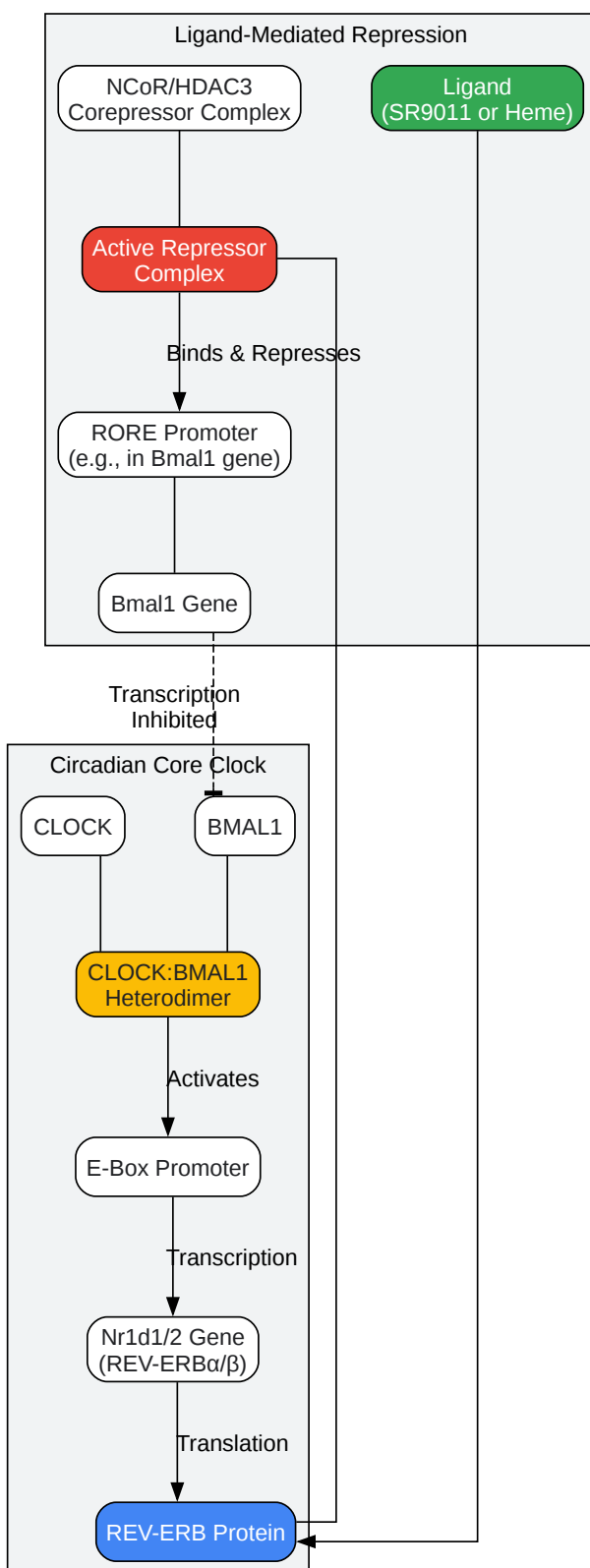
Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for SR9011 and the natural ligand, heme, based on published experimental data.

Parameter	SR9011 Hydrochloride	Heme (Natural Ligand)	Experimental Method
Receptor Target	REV-ERB α and REV-ERB β	REV-ERB α and REV-ERB β	Ligand Binding Assays
Mechanism of Action	Agonist	Agonist	Co-repressor Recruitment Assays
Binding Affinity (IC ₅₀)	REV-ERB α : 790 nM[4] [6][7] REV-ERB β : 560 nM[4][6][7]	Not Applicable	Cell-based Reporter Assays
Binding Affinity (Kd)	Not Widely Reported	~2-4 μ M[3][8][9] Note: Higher affinity (15-23 nM) reported for the reduced LBD.[10]	Isothermal Titration Calorimetry (ITC)
Functional Potency (IC ₅₀)	~620 nM (Bmal1 promoter assay)[4][6]	Not Applicable	Luciferase Reporter Assays
Specificity	High for REV-ERB α / β ; no reported activity at other nuclear receptors.[4]	Binds to a wide range of hemoproteins (e.g., hemoglobin, cytochromes).[11]	Counter-Screening Assays

Signaling Pathway and Mechanism of Action

Both SR9011 and heme function as REV-ERB agonists. Upon entering the ligand-binding pocket of REV-ERB, they induce a conformational change that enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[3][8] This REV-ERB/NCoR complex then binds to REV-ERB response elements (ROREs) on the promoters of target genes, most notably Bmal1 (Arntl), a core activator of the circadian clock.[1][9] The recruitment of the repressive complex leads to histone deacetylation, chromatin condensation, and suppression of target gene transcription.[8]



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REV-ERB Ligand Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare REV-ERB ligands are provided below.

Ligand-Receptor Interaction: Time-Resolved FRET (TR-FRET) Assay

This assay measures the ability of a ligand to modulate the interaction between the REV-ERB Ligand-Binding Domain (LBD) and a corepressor peptide (e.g., from NCoR).

- Objective: To determine if a compound acts as an agonist by enhancing REV-ERB/NCoR interaction.
- Materials:
 - GST-tagged REV-ERB α LBD protein.
 - Biotinylated peptide from NCoR containing the CoRNR box interaction motif.[\[12\]](#)
 - Assay Buffer (e.g., 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 5 mM DTT).[\[12\]](#)
 - Europium (Eu)-chelate-conjugated anti-GST antibody (Donor).
 - Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).
 - Test compounds (e.g., SR9011) dissolved in DMSO.
- Procedure:
 - Prepare a mix of GST-REV-ERB α LBD and biotin-NCoR peptide in assay buffer in a 384-well plate.
 - Add test compounds at various concentrations. Incubate for a defined period (e.g., 1 hour) at room temperature.
 - Add the Eu-conjugated antibody and Streptavidin-APC acceptor. Incubate to allow binding.

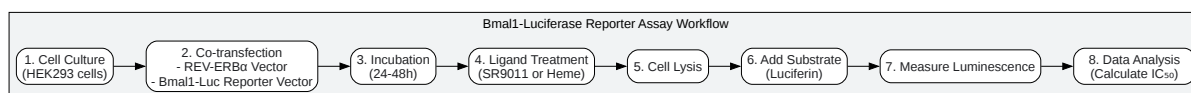
- Read the plate on a compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
- The TR-FRET signal (ratio of acceptor/donor emission) is proportional to the proximity of the LBD and the peptide. Agonists like SR9011 will produce a dose-dependent increase in the FRET signal.[\[13\]](#)

Functional Activity: Bmal1 Promoter Luciferase Reporter Assay

This cell-based assay quantifies the functional consequence of REV-ERB activation by measuring the repression of a key target gene promoter.

- Objective: To measure the potency (IC₅₀) of a REV-ERB agonist in a cellular context.
- Materials:
 - HEK293 or HepG2 cells.
 - Expression vector for full-length human REV-ERB α (e.g., pCDNA-Flag-Rev-erb α).[\[14\]](#)
 - Luciferase reporter vector containing the mouse Bmal1 gene promoter upstream of the luciferase gene (Bmal1-luc).[\[4\]](#)[\[14\]](#)
 - Transfection reagent (e.g., Lipofectamine).
 - Luciferase assay substrate (D-Luciferin).
- Procedure:
 - Seed HEK293 cells in 24- or 96-well plates.
 - Co-transfect cells with the REV-ERB α expression vector and the Bmal1-luc reporter vector. A β -galactosidase vector can be co-transfected for normalization.[\[14\]](#)
 - Allow cells to express the proteins for 24-48 hours.

- Treat cells with various concentrations of the test compound (e.g., SR9011) or vehicle (DMSO) for a specified time (e.g., 24 hours).[15]
- Lyse the cells and measure luciferase activity using a luminometer after adding the substrate.
- Normalize luciferase activity to the control (β -galactosidase or total protein).
- Plot the dose-response curve to determine the IC_{50} value, which is the concentration at which the compound inhibits 50% of the Bmal1 promoter activity.[4]



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Workflow for a Cell-Based Reporter Assay

In Vivo Metabolic Phenotyping: CLAMS Analysis

The Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the effect of a compound on whole-body metabolism in live animals.

- Objective: To measure changes in energy expenditure, respiratory exchange ratio (RER), food intake, and physical activity in mice treated with a REV-ERB ligand.
- Materials:
 - CLAMS apparatus (Columbus Instruments).[16]
 - Experimental mice (e.g., C57BL/6J).
 - **SR9011 hydrochloride** prepared for injection (e.g., in a vehicle of DMSO/corn oil).

- Procedure:
 - Acclimation: Individually house mice in the CLAMS chambers for at least 48-72 hours to adapt to the new environment and feeding system before data collection begins.[\[16\]](#)[\[17\]](#)
 - Baseline Measurement: Collect baseline data for 48-72 hours to establish normal diurnal and nocturnal patterns for each mouse.
 - Treatment: Administer SR9011 (e.g., 100 mg/kg, intraperitoneal injection, twice daily) or vehicle at specific circadian times (e.g., CT0 and CT12).[\[18\]](#)
 - Data Collection: Continuously monitor the following parameters for several days:
 - Oxygen Consumption (VO_2): Rate at which oxygen is consumed.
 - Carbon Dioxide Production (VCO_2): Rate at which carbon dioxide is produced.
 - Food and Water Intake: Measured by sensitive scales.
 - Locomotor Activity: Measured by infrared beam breaks.[\[19\]](#)
 - Data Analysis:
 - Calculate the Respiratory Exchange Ratio ($RER = VCO_2 / VO_2$). An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[\[19\]](#)
 - Calculate Energy Expenditure (Heat) using the Weir equation or Lusk table, which incorporates VO_2 and RER.[\[19\]](#)[\[20\]](#)
 - Analyze data by comparing treatment groups to vehicle controls, and by examining changes between light and dark cycles.

Summary and Conclusion

The comparison between SR9011 and heme highlights the classic trade-off between synthetic chemical probes and natural physiological molecules.

- **SR9011 hydrochloride** is a potent and specific agonist for both REV-ERB α and REV-ERB β . Its high affinity and demonstrated in vivo efficacy in modulating metabolism and circadian behavior make it an invaluable tool for pharmacological studies aimed at understanding REV-ERB function.[4][18] Its specificity for REV-ERBs over other nuclear receptors is a significant advantage for dissecting specific pathways.[4]
- Heme is the endogenous ligand, ensuring physiological relevance. Its concentration naturally oscillates, providing a mechanism for integrating cellular metabolic status with the circadian clock.[2] However, heme's promiscuity as a prosthetic group for numerous essential proteins complicates its use as a specific experimental modulator of REV-ERB and makes its precise signaling role challenging to isolate.[11]

For researchers aiming to induce strong and specific activation of REV-ERB-mediated transcriptional repression to study its downstream consequences, SR9011 is the superior tool. For studies focused on the physiological integration of cellular energy status (via heme synthesis) with the core clock machinery, understanding the role of heme is paramount. The choice of ligand ultimately depends on the specific research question and the desired level of physiological versus pharmacological insight.

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